molecular formula C20H19NO2 B2759438 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one CAS No. 325986-19-4

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one

Cat. No.: B2759438
CAS No.: 325986-19-4
M. Wt: 305.377
InChI Key: IJOCLPMYJPNAEI-UHFFFAOYSA-N
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Description

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one is a chemical compound with a complex structure that includes a fluorenone core and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one typically involves the reaction of fluorenone with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .

Scientific Research Applications

4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidine-1-carbonyl)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-piperidine-1-carbonyl derivatives: These compounds share the piperidine moiety and may have similar chemical properties and reactivity.

    Fluorenone derivatives: Compounds with a fluorenone core may exhibit similar chemical behavior and applications.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-(4-methylpiperidine-1-carbonyl)fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-13-9-11-21(12-10-13)20(23)17-8-4-7-16-18(17)14-5-2-3-6-15(14)19(16)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCLPMYJPNAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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